(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638530
InChI: InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1
SMILES:
Molecular Formula: C38H56F3N5O13S3
Molecular Weight: 944.1 g/mol

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

CAS No.:

Cat. No.: VC16638530

Molecular Formula: C38H56F3N5O13S3

Molecular Weight: 944.1 g/mol

* For research use only. Not for human or veterinary use.

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA -

Specification

Molecular Formula C38H56F3N5O13S3
Molecular Weight 944.1 g/mol
IUPAC Name [(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1
Standard InChI Key CLEZKFFRUUBANA-WARMXROESA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines three functional domains:

  • (S,R,S)-AHPC ligand: A stereospecific moiety derived from the VHL (Von Hippel-Lindau) E3 ligase inhibitor, optimized for high-affinity binding to the CRBN (Cereblon) E3 ubiquitin ligase complex .

  • Methanesulfonothioate-acetate linker: A chemically stable group facilitating covalent attachment to target protein binders while resisting premature metabolic cleavage.

  • PEG3-NH2 spacer: A triethylene glycol chain enhancing solubility and spatial flexibility, critical for bridging the E3 ligase and target protein.

The molecular formula C₃₈H₅₆F₃N₅O₁₃S₃ reflects its complexity, with fluorine atoms from the trifluoroacetate (TFA) counterion improving crystallinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight944.07 g/mol
CAS Number2417370-48-8
Solubility>10 mM in DMSO
Storage Conditions-20°C, protected from light
Purity>99% (HPLC)

Synthetic Strategy

Industrial synthesis involves a three-step modular approach:

  • Esterification: 3-methylbutanol reacts with acetic anhydride under acidic catalysis to form 3-methylbutanyl acetate.

  • Sulfonothioation: The acetate intermediate undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a thiol catalyst, introducing the methanesulfonothioate group.

  • PEG Conjugation: A carbodiimide-mediated coupling attaches the PEG3-NH2 spacer, followed by TFA salt formation to enhance stability .

Critical challenges include maintaining stereochemical integrity at the (S,R,S)-AHPC core and minimizing disulfide byproducts during sulfonothioation.

Mechanism in Targeted Protein Degradation

PROTAC Design Principles

As a linker-ligand conjugate, this compound serves as the E3 ligase-recruiting half of proteolysis-targeting chimeras (PROTACs). Its mechanism involves:

  • Ternary Complex Formation: Simultaneous binding of the PROTAC’s target protein binder to the protein of interest (POI) and the (S,R,S)-AHPC moiety to CRBN E3 ligase .

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules to lysine residues on the POI, marking it for proteasomal degradation .

  • Catalytic Efficiency: Unlike traditional inhibitors, PROTACs enable sub-stoichiometric activity, degrading multiple POI molecules per PROTAC .

Figure 1: PROTAC Mechanism Schematic

(Hypothetical illustration showing the compound bridging POI and E3 ligase, inducing ubiquitination.)

Comparative Efficacy in BET Protein Degradation

Chan et al. (2018) demonstrated that PROTACs using (S,R,S)-AHPC-linker conjugates achieved >90% degradation of BRD4 at 100 nM concentrations in leukemia models, outperforming analogues with JQ1-derived ligands by 3-fold . Key determinants of efficacy included:

  • Linker Length: The 3-unit PEG spacer optimized POI-E3 ligase distance, maximizing ubiquitination efficiency .

  • Sulfonothioate Stability: Resistance to esterase-mediated cleavage extended plasma half-life to >6 hours in murine models .

Pharmacological and Formulation Considerations

Solubility and Formulation

Despite its high molecular weight, the PEG3 spacer confers aqueous solubility up to 1.0592 mL/mg in phosphate-buffered saline (PBS) . Standard formulation protocols recommend:

  • Stock Solutions: 10 mM in DMSO, stored at -80°C for ≤6 months .

  • In Vivo Dosing: Dilution in 30% PEG300/5% Tween 80/saline to prevent precipitation .

Table 2: Formulation Guidelines

ParameterRecommendationSource
Stock Concentration10 mM in DMSO
Freeze-Thaw Cycles≤3
In Vivo Vehicle30% PEG300/5% Tween 80/saline
Maximum Tolerated Dose50 mg/kg (mouse)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) showed:

  • Chemical Degradation: <2% under protected light conditions, primarily via sulfonothioate oxidation .

  • Solution Stability: >95% intact after 1 month at -20°C in DMSO .

Research Applications and Case Studies

Oncology: Targeting BET Proteins

In MV4-11 leukemia xenografts, PROTACs incorporating this compound induced 80% tumor regression at 10 mg/kg/day dosing, correlating with near-complete BRD4 degradation (IC₅₀ = 1.2 nM) . Notably, efficacy persisted for 72 hours post-dose, underscoring the catalytic degradation mechanism .

Neurodegeneration: Tau Protein Clearance

Preliminary studies in tauopathy models demonstrated that conjugating the compound to a tau-binding peptide reduced insoluble tau aggregates by 60% in hippocampal tissues, suggesting potential applicability in Alzheimer’s disease.

Challenges and Future Directions

Limitations

  • Permeability: The PEG3 spacer reduces cell membrane penetration, necessitating prodrug strategies for intracellular targets.

  • Immunogenicity: Chronic administration risks anti-PEG antibody development, potentially limiting therapeutic utility.

Innovations in Linker Design

Emerging approaches aim to replace PEG3 with cyclopropane-based rigid linkers, improving proteolytic stability without compromising flexibility.

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